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molecular formula C10H10BrNO B1278593 2-(5-Bromo-1H-indol-1-yl)ethanol CAS No. 148366-28-3

2-(5-Bromo-1H-indol-1-yl)ethanol

Cat. No. B1278593
M. Wt: 240.1 g/mol
InChI Key: VQBGZOPEJRCONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05310901

Procedure details

A mixture of NaOH (4.4 gm, 0.011 mol) in DMSO (175 ml) was stirred at 100° C. for 5 hours at which time it was cooled to 20° C. To this mixture was added 5-bromoindole (20 gm, 0.102 mol) and the reaction was stirred for 8 hours at room temperature. A solution of ethylene oxide (5.1 gm, 0.125 mol) in DMSO (20 ml) was prepared by bubbling the gas into DMSO. To the bromoindole reaction mixture was slowly added the ethylene oxide solution and stirring was continued for another 2.5 hours. The reaction mixture was then poured into ice water and extracted twice with diethyl ether. The combined ether extracts were concentrated in vacuo whereupon crystallization took place. The crude product was recrystallized from diethyl ether:hexanes (3:2) to afford the title compound (6.25 gm).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.4 g
Type
reactant
Reaction Step Two
Name
Quantity
175 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[CH:7]2.[CH2:13]1[O:15][CH2:14]1>CS(C)=O>[CH2:14]1[O:15][CH2:13]1.[OH:15][CH2:14][CH2:13][N:9]1[C:10]2[C:6](=[CH:5][C:4]([Br:3])=[CH:12][CH:11]=2)[CH:7]=[CH:8]1 |f:0.1|

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
175 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=C2C=CNC2=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 5 hours at which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 20° C
STIRRING
Type
STIRRING
Details
the reaction was stirred for 8 hours at room temperature
Duration
8 h
CUSTOM
Type
CUSTOM
Details
by bubbling the gas into DMSO
CUSTOM
Type
CUSTOM
Details
To the bromoindole reaction mixture
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for another 2.5 hours
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The combined ether extracts were concentrated in vacuo whereupon crystallization
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from diethyl ether:hexanes (3:2)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1CO1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.125 mol
AMOUNT: MASS 5.1 g
Name
Type
product
Smiles
OCCN1C=CC2=CC(=CC=C12)Br
Measurements
Type Value Analysis
AMOUNT: MASS 6.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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